
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole
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Overview
Description
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a triazole derivative, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of m-methoxyphenyl hydrazine with m-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable tools in drug development.
Medicine
Medically, triazole derivatives are explored for their therapeutic potential. They have been investigated for treating various conditions, including fungal infections, cancer, and inflammatory diseases.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. Their stability and reactivity make them suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways, or inducing cellular responses. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole with broad applications in medicinal chemistry.
3,5-Diphenyl-1H-1,2,4-triazole: Known for its antifungal and anticancer properties.
4-Amino-1,2,4-triazole: Used as a herbicide and in biochemical research.
Uniqueness
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and tolyl groups may enhance its reactivity and interaction with biological targets compared to other triazole derivatives.
Biological Activity
5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H15N3O and features a five-membered ring containing three nitrogen atoms and two carbon atoms. The specific arrangement of the methoxy and tolyl groups contributes to its unique physicochemical properties, influencing its biological interactions and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The interaction with specific enzymes involved in cancer metabolism is a key area of investigation.
- Enzyme Inhibition : The compound interacts with enzymes crucial for cellular processes, potentially leading to altered signaling pathways.
- DNA Binding : Some studies have explored its ability to bind DNA, affecting transcriptional regulation and gene expression related to cancer progression .
- Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various triazole derivatives, this compound was found to inhibit both Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Potential
A recent investigation into the anticancer properties revealed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The study utilized various concentrations (10 µM to 100 µM) over a 48-hour treatment period.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 60 |
100 | 30 |
Properties
CAS No. |
85681-45-4 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O/c1-11-5-3-6-12(9-11)15-17-16(19-18-15)13-7-4-8-14(10-13)20-2/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
KJSODSPFCYQFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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